5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Overview
Description
5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 6-position, and an amine group at the 3-position of the dihydrobenzofuran ring, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the following steps:
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Formation of the Benzofuran Ring: : The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions. This involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
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Introduction of Substituents: : The chlorine and methyl groups are introduced through electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be performed using methyl iodide or dimethyl sulfate .
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Amination: : The amine group is introduced through nucleophilic substitution reactions. This can be achieved by reacting the intermediate benzofuran compound with ammonia or an amine derivative under suitable conditions .
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Formation of Hydrochloride Salt: : The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid, which enhances the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives .
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Reduction: : Reduction reactions can convert the compound to its corresponding amine or hydroxylamine derivatives .
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Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the benzofuran ring .
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Chlorinating agents like thionyl chloride and methylating agents like methyl iodide are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or hydroxylamine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or immune responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Lacks the methyl group at the 6-position.
6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Lacks the chlorine atom at the 5-position.
5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine: The free base form without the hydrochloride salt.
Uniqueness
5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to the specific combination of chlorine and methyl substituents on the benzofuran ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-5-2-9-6(3-7(5)10)8(11)4-12-9;/h2-3,8H,4,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOHUAIOAIYSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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